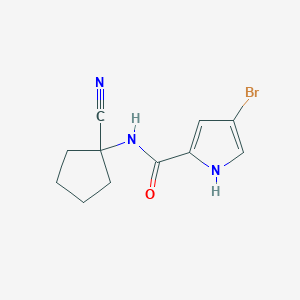

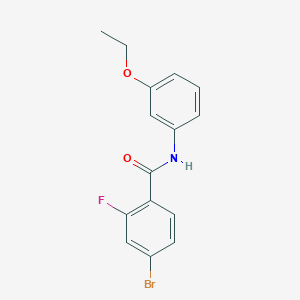

![molecular formula C24H17N5O3S B2621267 2-(((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 2034457-55-9](/img/structure/B2621267.png)

2-(((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic molecule. It contains a quinazolin-2-yl group attached to a benzo[d][1,3]dioxol-5-yl group via an amino link, and a pyrido[1,2-a]pyrimidin-4-one group attached via a thiomethyl link .

Applications De Recherche Scientifique

Antitumor Activity

Studies have investigated the antitumor potential of this compound. Its benzodioxole subunit, which occurs in various natural products, contributes to its bioactivity. Researchers have observed promising results in inhibiting cancer cell growth, particularly against human breast carcinoma cells . Further investigations into its mechanism of action and selectivity are ongoing.

Antimicrobial Properties

The compound’s structural features may also confer antimicrobial activity. Researchers have evaluated its effectiveness against various pathogens, including bacteria and fungi. Preliminary data suggest that it exhibits inhibitory effects, making it a candidate for further exploration in the fight against infectious diseases .

COX-2 Inhibition

Given the importance of cyclooxygenase-2 (COX-2) in inflammation and cancer, compounds that selectively inhibit COX-2 are of interest. The benzodioxole-containing compound could potentially modulate COX-2 activity, making it relevant for anti-inflammatory drug development .

Biochemical Studies

Researchers have investigated the compound’s effects on cellular processes. It has been studied as a cytokine inducer and an immuno-modulator . Understanding its interactions with biological targets can provide insights into its therapeutic potential.

Vasodilatory Effects

A related bioactive compound (LASSBio-294) containing a similar benzodioxole motif has shown inotropic and vasodilatory effects . Investigating whether our compound shares similar properties could be valuable for cardiovascular research.

Nagpal, Y., Kumar, R., & Bhasin, K. K. (2015). Synthesis and characterization of novel benzo[d][1,3]dioxole substituted organo selenium compounds: X-ray structure of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane. Journal of Chemical Sciences, 127(10), 1339–1346. Read more

Design, synthesis, and anticancer evaluation of 1-benzo[1,3]dioxol-5-yl derivatives as potential COX-2 inhibitors. (2023). Medicinal Chemistry Research. Advance online publication. Read more

Propriétés

IUPAC Name |

2-[[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N5O3S/c30-22-12-16(25-21-7-3-4-10-29(21)22)13-33-24-27-18-6-2-1-5-17(18)23(28-24)26-15-8-9-19-20(11-15)32-14-31-19/h1-12H,13-14H2,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNLZGOVIFFYDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC3=NC(=NC4=CC=CC=C43)SCC5=CC(=O)N6C=CC=CC6=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

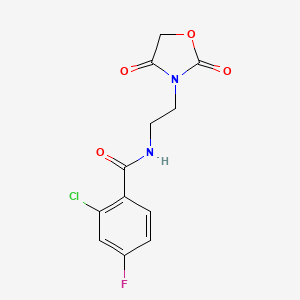

![2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2621188.png)

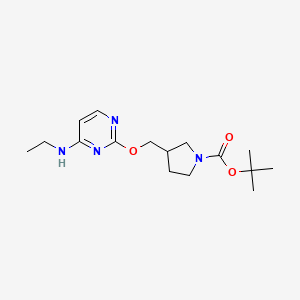

![(E)-2-(2,4-dichlorophenyl)sulfonyl-3-[4-[3-(trifluoromethyl)phenoxy]anilino]prop-2-enenitrile](/img/structure/B2621196.png)

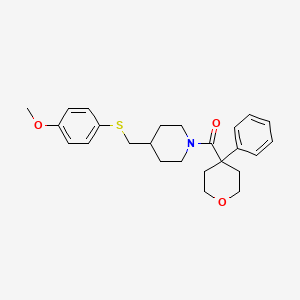

![3-cyclopentyl-2-(((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2621197.png)

![2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2621200.png)

![1-[4-(tert-butyl)benzyl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B2621202.png)

![2-Chloro-N-[2-(2-oxoazepan-1-yl)ethyl]propanamide](/img/structure/B2621203.png)